molecular formula C9H6BrClF2O2 B13435865 2-Chloro-4-(difluoromethoxy)phenacyl bromide

2-Chloro-4-(difluoromethoxy)phenacyl bromide

Cat. No.: B13435865
M. Wt: 299.49 g/mol
InChI Key: VLHMFOQLVHWHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(difluoromethoxy)phenacyl bromide is an organic compound with the molecular formula C9H7BrClF2O2 It is a derivative of phenacyl bromide, characterized by the presence of chloro and difluoromethoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethoxy)phenacyl bromide typically involves the bromination of 2-Chloro-4-(difluoromethoxy)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethoxy)phenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(difluoromethoxy)phenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethoxy)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. The chloro and difluoromethoxy groups on the aromatic ring influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(difluoromethoxy)phenacyl bromide is unique due to the presence of both chloro and difluoromethoxy groups, which enhance its reactivity and selectivity in chemical reactions. These substituents also influence the compound’s physical and chemical properties, making it distinct from other phenacyl bromide derivatives .

Properties

Molecular Formula

C9H6BrClF2O2

Molecular Weight

299.49 g/mol

IUPAC Name

2-bromo-1-[2-chloro-4-(difluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H6BrClF2O2/c10-4-8(14)6-2-1-5(3-7(6)11)15-9(12)13/h1-3,9H,4H2

InChI Key

VLHMFOQLVHWHHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)Cl)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.